molecular formula C17H18N2O4S B3014034 4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922059-61-8

4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B3014034
CAS RN: 922059-61-8
M. Wt: 346.4
InChI Key: VNLUJQQSQJHANB-UHFFFAOYSA-N
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Description

The compound "4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are often explored for their potential therapeutic applications, including as antiparasitic and enzyme inhibitory agents .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride. In one study, the synthesis began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule. This molecule was further reacted with various alkyl/aralkyl halides to produce a series of new sulfonamide derivatives . Another synthesis approach involved a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 to obtain a tetrahydroquinoline derivative .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. X-ray powder diffraction (XRPD) is also used to determine the crystalline structure of these compounds. For instance, one derivative was found to crystallize in an orthorhombic system with specific unit-cell parameters . Schiff base derivatives of sulfonamides have also been studied, revealing the existence of tautomerism in the solid state and in solution .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. Lewis acid-promoted reactions with propenylbenzenes have been reported to yield complex products with multiple asymmetric centers . The reactivity of these compounds is influenced by the electronic properties of the substituents on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of intramolecular hydrogen bonding can affect the conformational preferences of these molecules, as observed in NMR spectra and confirmed by molecular modeling and X-ray crystallography . The inhibitory activity of these compounds against enzymes like acetylcholinesterase has been evaluated, with some derivatives showing significant inhibitory activity and potential as therapeutic agents for diseases like Alzheimer's .

Scientific Research Applications

Cognitive Enhancing Properties

Research has identified compounds with structures similar to 4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide as having cognitive enhancing properties. For instance, SB-399885, a compound with affinity for human recombinant 5-HT(6) receptors, has demonstrated the ability to improve cognitive functions, potentially through enhancements of cholinergic function. This suggests a therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Fluorophore for Zn(II)

Compounds with a similar chemical backbone have been synthesized for the purpose of acting as specific fluorophores for Zn(II), showing a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II). This indicates potential applications in chemical sensing and imaging technologies (Kimber et al., 2003).

Antitumor Agents

Derivatives of tetrahydroquinoline, incorporating the sulfonamide moiety, have been synthesized and shown to possess antitumor activities. This includes novel compounds with potent efficacy against various cancer cell lines, suggesting their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Future Directions

The study of this compound could be an interesting area of research, given its complex structure and potential biological activity. Future work could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

4-methoxy-2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-9-14(23-2)5-7-16(11)24(21,22)19-13-4-6-15-12(10-13)3-8-17(20)18-15/h4-7,9-10,19H,3,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLUJQQSQJHANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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